3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine derivative .
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The isobutyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
Uniqueness
3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid is unique due to its specific combination of the Boc protecting group and the isobutyl substituent. This combination provides both steric protection and enhanced lipophilicity, making it particularly useful in synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C16H30N2O4 |
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Molecular Weight |
314.42 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H30N2O4/c1-12(2)10-13-11-17(7-6-14(19)20)8-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,20) |
InChI Key |
ZRWOQRKGKOYORB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
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